molecular formula C11H15N5O3 B4421031 N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine

N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine

Cat. No.: B4421031
M. Wt: 265.27 g/mol
InChI Key: BMOJJQVYDJKUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine is a useful research compound. Its molecular formula is C11H15N5O3 and its molecular weight is 265.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.11748936 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonding Patterns

N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine's structural properties are significant in the study of hydrogen-bonding patterns. In related compounds, such as in trimethoprim tetrafluoroborate, the hydrogen bonding interactions have been thoroughly analyzed, demonstrating intricate molecular interactions and the formation of complex hydrogen-bonded structures (Hemamalini, Muthiah, & Lynch, 2005).

Chemical Synthesis and Derivatives

The compound has relevance in the synthesis of various derivatives, which might exhibit central nervous system (CNS) activity. The condensation of related compounds with different amines leads to the formation of various derivatives, showing its versatility in chemical synthesis (Abo-Sier, Badran, & Khalifa, 1977).

Antimitotic Activity

Compounds containing the N-(3,4,5-trimethoxybenzyl) moiety have been studied for their antimitotic activity. Novel compounds synthesized with this structure showed moderate antimitotic effects on human lung carcinoma cells, highlighting their potential in cancer research (Vasilenko et al., 2017).

Structural Analysis and Comparison

The detailed structural analysis of compounds similar to this compound, such as its reduction products, provides insights into their conformational and stereochemical properties. This analysis is essential for understanding their chemical behavior and potential applications (Garay et al., 2014).

Organocatalysis

This compound's derivatives play a role in organocatalysis. The synthesis of tetrazole-derived organocatalysts demonstrates its use in facilitating various chemical reactions, indicating its utility in synthetic chemistry (Shmatova & Nenajdenko, 2013).

Antimicrobial Activity

Silver(I) complexes involving compounds related to this compound have been evaluated for antimicrobial potential. Such studies highlight the antimicrobial efficacy of these complexes against a broad spectrum of bacteria and fungi, suggesting potential applications in treating infections (Andrejević et al., 2018).

Energetic Material Synthesis

The synthesis of nitrogen-rich compounds, including imidazole, 1,2,4-triazole, and tetrazole-based molecules, for potential use in nitrogen-rich gas generators, demonstrates the versatility of this compound in creating energetic materials. These materials have been explored for their positive heats of formation and potential in various applications, including pyrotechnics and explosives (Srinivas, Ghule, & Muralidharan, 2014).

Catalysis

This compound and related compounds are utilized in catalysis, such as in Ag(I) complexes, which are efficient in three-component coupling reactions. These reactions have significant implications in organic synthesis, demonstrating the compound's role in enhancing chemical transformations (Kılınçarslan, Sadiç, & Çetinkaya, 2016).

Amination Reactions

The compound's related structures have been used in amination reactions, illustrating its application in the synthesis of novel amines. These reactions are crucial in the development of new pharmaceuticals and materials (Khatua et al., 2022).

Future Directions

While specific future directions for “N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine” were not found, research on related compounds is ongoing. For example, α-aminophosphonates containing bromo and 3,4,5-trimethoxybenzyl groups have shown good in vivo curative effects against tobacco mosaic virus (TMV) .

Properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c1-17-8-4-7(5-9(18-2)10(8)19-3)6-12-11-13-15-16-14-11/h4-5H,6H2,1-3H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOJJQVYDJKUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.